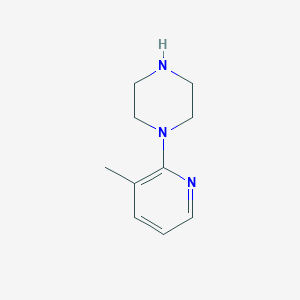

1-(3-Methylpyridin-2-yl)piperazine

Description

Overview and Significance in Chemical Sciences

1-(3-Methylpyridin-2-yl)piperazine, with the chemical formula C₁₀H₁₅N₃, is recognized primarily as a synthetic intermediate or building block. google.com Its significance in the chemical sciences is derived from the structural attributes it offers to medicinal chemists and researchers in drug discovery. The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability. nih.gov The linkage of this piperazine ring to a 3-methylpyridine (B133936) group provides a specific three-dimensional architecture and electronic properties that can be exploited for targeted molecular design.

The utility of this compound is exemplified by its use in the synthesis of novel benzisoxazole derivatives. google.comgoogle.com These derivatives are being investigated for their potential to modulate the activity of transient receptor potential canonical (TRPC) channels, specifically TRPC3 and TRPC6. google.com The modulation of these ion channels is a therapeutic strategy for a variety of conditions, including organ fibrosis. google.com The incorporation of the this compound moiety is a key step in the synthetic pathway to these potentially therapeutic compounds. google.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 111960-11-3 |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| Boiling Point | 83°C at 0.1 mmHg |

This table presents some of the basic physicochemical properties of this compound. google.com

Historical Context of Piperazine Derivatives in Research

The piperazine nucleus has a long and storied history in medicinal chemistry. Initially introduced for the treatment of gout due to its ability to dissolve uric acid, its therapeutic applications have since expanded dramatically. The versatility of the piperazine scaffold has led to its incorporation into a wide array of drugs with diverse pharmacological activities. nih.gov

Historically, piperazine derivatives have been central to the development of treatments for central nervous system (CNS) disorders. nih.govconcordia.ca For instance, the phenothiazine (B1677639) class of antipsychotics and various antihistamines feature the piperazine ring as a core structural element. In more recent decades, research has continued to uncover the potential of piperazine-containing molecules in areas such as antiviral, anticancer, and antidepressant therapies. nih.gov The ability of the piperazine ring to act as a linker between different pharmacophoric groups and to fine-tune the pharmacokinetic properties of a molecule has cemented its status as a privileged scaffold in drug discovery. nih.gov

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is largely defined by its role as a key intermediate in the synthesis of compounds with potential therapeutic value. As mentioned, its application in the creation of benzisoxazole-based TRPC channel modulators is a significant area of investigation. google.comgoogle.com This line of research highlights a clear future direction for the compound: its continued use as a foundational element for the construction of novel, biologically active molecules.

The broader field of pyridinylpiperazine derivatives continues to be an active area of research, particularly in the realm of neuropharmacology. Scientists are exploring novel derivatives for their potential to treat complex conditions like Alzheimer's disease by targeting specific neuronal pathways. nih.gov For example, recent studies have identified novel piperazine derivatives that can selectively activate TRPC6 channels, offering a potential therapeutic avenue for synaptic deficiencies in Alzheimer's. nih.gov

Given the established importance of the piperazine scaffold in CNS drug discovery and the specific structural features of the 3-methylpyridine moiety, future research involving this compound is likely to focus on:

The development of new synthetic methodologies to create a wider variety of derivatives.

The exploration of its utility as a building block for compounds targeting other biological targets beyond TRPC channels.

In-depth pharmacological profiling of the compounds synthesized using this compound to uncover new therapeutic applications.

In essence, while this compound may not be the final active pharmaceutical ingredient, its role as a crucial starting material or intermediate ensures its continued relevance in the ongoing quest for novel and effective therapeutics.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBVRZMTWMATNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920622 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111960-11-3, 104396-10-3 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Methyl-2-pyridinyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 111960-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Methylpyridin 2 Yl Piperazine and Its Derivatives

Direct Synthesis Approaches

The direct formation of the 1-(3-methylpyridin-2-yl)piperazine core is primarily achieved through nucleophilic aromatic substitution reactions.

Reaction of 2-Chloro-3-methylpyridine (B94477) with Piperazine (B1678402)

A common and straightforward method for the synthesis of this compound involves the direct reaction of 2-chloro-3-methylpyridine with piperazine. This reaction is a nucleophilic aromatic substitution (SNAr), where the nitrogen atom of piperazine acts as the nucleophile, displacing the chloride from the pyridine (B92270) ring. The presence of a methyl group at the 3-position can influence the reactivity of the 2-chloro position.

Similarly, the reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in refluxing acetonitrile (B52724) for 12 hours yields 1-(3-nitropyridin-2-yl)piperazine (B1350711) in a 65% yield. nih.gov The electron-withdrawing nitro group at the 3-position enhances the electrophilicity of the carbon at the 2-position, facilitating the nucleophilic attack by piperazine. nih.gov

A general method for separating 2-chloro-3-methylpyridine from a mixture with its isomer, 2-chloro-5-methylpyridine (B98176), involves a hydrogenation and dechloridation reaction using a Pd/C catalyst. This process selectively converts 2-chloro-5-methylpyridine to 3-picoline, allowing for the subsequent purification of 2-chloro-3-methylpyridine by distillation. google.com

Condensation Reactions with Protected Piperazine Derivatives

To control the regioselectivity and avoid multiple substitutions, protected piperazine derivatives are often employed. For instance, N-Boc-piperazine can be reacted with a suitable pyridine precursor. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for one of the piperazine nitrogens, ensuring that only a single substitution occurs. Subsequent deprotection under acidic conditions yields the desired product.

The synthesis of various N-arylpiperazines often starts with the reaction of an aryl halide with piperazine. mdpi.com For example, the synthesis of Palbociclib and Ribociclib involves the reaction of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with a suitable pyrimidine (B1678525) derivative. nih.gov This highlights the utility of protected piperazine intermediates in building complex molecules.

Synthesis of Analogues and Related Compounds

The versatile nature of the pyridinyl-piperazine scaffold allows for the synthesis of a wide array of analogs and related heterocyclic systems with diverse biological activities.

Pyridinyl-Piperazine Analogues

The synthesis of pyridinyl-piperazine analogues often involves modifying the substituents on either the pyridine or the piperazine ring. For instance, a series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide and N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives have been synthesized. nih.gov This was achieved by first preparing 1-(3-nitropyridin-2-yl)piperazine, which was then reacted with various 2-chloro-N-arylacetamides or 2-chloro-N-arylpropanamides in the presence of potassium carbonate in acetonitrile. nih.gov

Another approach involves the synthesis of 1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine (B29740) through a two-step process. google.com This method avoids high-temperature reactions that could lead to oxidation of the intermediate. google.com

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Chloro-3-nitropyridine | Piperazine | 1-(3-Nitropyridin-2-yl)piperazine | Acetonitrile, reflux, 12 h | 65 | nih.gov |

| 1-(3-Nitropyridin-2-yl)piperazine | 2-Chloro-N-arylacetamides | 2-(4-(3-Nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamides | K2CO3, Acetonitrile, reflux, 18-36 h | 50-70 | nih.gov |

| 1-(3-Nitropyridin-2-yl)piperazine | 2-Chloro-N-arylpropanamides | N-Aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamides | K2CO3, Acetonitrile, reflux, 24-48 h | 30-55 | nih.gov |

| 2-Amino-3-hydroxymethylpyridine | N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine | 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine | Two-step process with specific solvents | 90 (intermediate) | google.com |

N-Arylpiperazine Derivatives

N-Arylpiperazine derivatives are a significant class of compounds with a broad range of pharmacological activities. nih.govtandfonline.comnih.gov Their synthesis often involves the coupling of an aryl halide with piperazine or a piperazine derivative. mdpi.com For example, a series of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione were synthesized by reacting 2-(2-chloroethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione with various arylpiperazines. tandfonline.com

In another study, novel N-arylpiperazines containing a 4,5-dihydrothiazole ring were synthesized, demonstrating the versatility of modifying the aryl portion of the molecule. nih.gov

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |

| 2,3-Dichloroaniline | Bis(2-chloroethyl)ethylamine | 1-(2,3-Dichlorophenyl)piperazine | Xylene, 135 °C, 48 h, reflux | 88 | nih.gov |

| 4,4-Dimethylisoquinoline-1,3(2H,4H)-dione | 1-Chloro-2-bromoethane | 2-(2-Chloroethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione | K2CO3, Triethylamine | - | tandfonline.com |

| 2-(2-Chloroethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione | Arylpiperazines | N-Arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione | - | - | tandfonline.com |

Piperazine-Incorporated Heterocyclic Systems (e.g., Oxadiazole, Pyrimidine)

The piperazine moiety can be incorporated into various heterocyclic systems, leading to hybrid molecules with potentially enhanced biological activities.

Oxadiazole Derivatives: A series of piperazine-clubbed oxadiazole derivatives have been designed and synthesized. nih.gov One synthetic route involves the reaction of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol with arylpiperazine derivatives to yield 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol derivatives. nih.gov These can be further modified, for example, by reaction with epibromohydrin. nih.gov Another approach describes the condensation of a 1,3,4-thiadiazole (B1197879) derivative with substituted piperazines. researchgate.net

Pyrimidine Derivatives: Piperazine-incorporated pyrimidine derivatives have also been synthesized. nih.govresearchgate.net One method involves refluxing 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines with N-methylpiperazine or N-phenylpiperazine in dry ethanol (B145695) with a catalytic amount of potassium hydroxide. nih.govresearchgate.net Another strategy for synthesizing pyrimidine derivatives involves the condensation of 1,3-dicarbonyl compounds with amidines (Pinner reaction). mdpi.com

Stereoselective Synthesis and Chiral Resolution Techniques

The introduction of chirality into the piperazine ring, particularly at the carbon atoms, can have a profound impact on the biological activity of the resulting molecules. The synthesis of specific stereoisomers of this compound derivatives can be approached through two main strategies: stereoselective synthesis, where a specific stereoisomer is formed preferentially, and chiral resolution, where a mixture of stereoisomers (a racemate) is separated into its individual components.

Stereoselective Synthetic Approaches

Stereoselective synthesis aims to create a single enantiomer or diastereomer from the outset, thus avoiding the need for later separation and the loss of 50% of the material. Several methods have been developed for the asymmetric synthesis of C-substituted piperazines, which can be adapted for the synthesis of chiral derivatives of this compound.

One notable approach involves the use of a chiral pool , where a readily available enantiomerically pure starting material is used to build the desired chiral molecule. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved starting from (R)-(−)-phenylglycinol, a chiral auxiliary. This method involves the condensation of the chiral auxiliary with a protected glycine (B1666218) derivative, followed by reduction and cyclization to form the chiral piperazine core. A similar strategy could be envisioned for derivatives of this compound by employing a chiral precursor that incorporates the piperazine ring.

Catalytic enantioselective synthesis represents a more efficient and versatile approach. For example, the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been shown to produce highly enantioenriched tertiary piperazin-2-ones, which can then be converted to the corresponding chiral piperazines. Furthermore, iridium-catalyzed asymmetric hydrogenation of unsaturated precursors can also yield chiral piperazine derivatives.

Another powerful technique is diastereoselective lithiation . The use of a chiral base, such as s-butyllithium in complex with (-)-sparteine (B7772259) or a (+)-sparteine surrogate, can selectively remove a proton from one of the enantiotopic C-H bonds of an N-Boc protected piperazine. The resulting organolithium species can then be trapped with an electrophile to generate an enantiomerically enriched α-substituted piperazine. This method's success is often dependent on the nature of the substituent on the piperazine nitrogen and the electrophile used.

A patent describes the synthesis of a related compound, 1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, through a multi-step process. While not explicitly stereoselective, this route could potentially be adapted for asymmetric synthesis by using chiral reagents or catalysts at appropriate steps. The synthesis involves the reaction of 2-amino-3-hydroxymethylpyridine with N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine, followed by cyclization.

| Method | Description | Potential for this compound |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials to build the target molecule. | A chiral precursor containing the piperazine ring could be coupled with a 3-methyl-2-halopyridine. |

| Catalytic Enantioselective Synthesis | Employs a chiral catalyst to control the stereochemical outcome of a reaction. | Asymmetric hydrogenation or allylic alkylation of a suitable unsaturated precursor to the piperazine ring could be employed. |

| Diastereoselective Lithiation | Uses a chiral base to deprotonate a prochiral center, followed by reaction with an electrophile. | N-Boc protected this compound could potentially be functionalized at a carbon atom of the piperazine ring with stereocontrol. |

Chiral Resolution Techniques

When a stereoselective synthesis is not feasible or desired, the separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is employed.

Enzymatic resolution is a highly effective method that utilizes the stereospecificity of enzymes. For example, lipases, such as Candida antarctica lipase (B570770) (CAL), have been successfully used for the kinetic resolution of racemic 1-(2-pyridyl)ethanols through enantioselective acetylation. nih.gov In a kinetic resolution, one enantiomer reacts faster with the enzyme, leaving the unreacted enantiomer in high enantiomeric purity. A similar approach could be applied to a precursor of this compound that contains a suitable functional group for enzymatic transformation, such as a hydroxyl or ester group.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide range of chiral compounds, including nitrogen-containing heterocycles. nih.gov Alternatively, pre-column derivatization with a chiral derivatizing agent, such as Marfey's reagent, can convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. juniperpublishers.com

| Technique | Principle | Applicability to this compound |

| Enzymatic Resolution | Utilizes an enzyme to selectively react with one enantiomer in a racemic mixture. nih.gov | Could be applied to a precursor of the target compound containing a suitable functional group. |

| Chiral HPLC | Separates enantiomers based on their differential interactions with a chiral stationary phase. nih.gov | Direct resolution of racemic this compound or its derivatives is a viable option. |

| Chiral Derivatization | Enantiomers are converted to diastereomers, which are then separated by standard chromatography. juniperpublishers.com | The piperazine nitrogen atoms offer a handle for derivatization with a chiral reagent. |

Advanced Synthetic Strategies and Catalysis in Piperazine Chemistry

Recent advances in organic synthesis have provided powerful new tools for the construction and functionalization of piperazine rings, offering more efficient and environmentally friendly alternatives to traditional methods.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the generation of highly reactive intermediates under mild conditions. nih.govnih.gov This approach has been successfully applied to the synthesis of C-substituted piperazines. mdpi.com One strategy involves the photoredox-catalyzed C-H arylation of piperazines, where a photocatalyst, upon irradiation with visible light, facilitates the coupling of the piperazine with an aryl halide. mdpi.com Another powerful method is the use of organic photoredox catalysis for the programmable synthesis of diverse piperazine cores. This can involve the direct oxidation of a suitable substrate followed by a radical cyclization to form the piperazine ring. nih.gov These methods offer a modular approach to constructing complex piperazine derivatives that would be challenging to access through traditional means.

C-H Functionalization

Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. nih.gov Significant progress has been made in the C-H functionalization of the carbon atoms of the piperazine ring. Transition metal-catalyzed reactions, particularly with palladium and rhodium, have been developed for the direct arylation and alkylation of piperazines. nih.govrsc.org These methods often involve the use of a directing group to control the regioselectivity of the C-H activation step. The development of C-H functionalization methods for pyridine rings is also relevant, as this could be used to introduce the piperazine moiety at a specific position on the pyridine ring of this compound. nih.govrsc.org

Iridium-Catalyzed Cycloadditions

Iridium catalysis has proven to be a versatile tool in the synthesis of nitrogen-containing heterocycles. A notable development is the iridium-catalyzed [3+3]-cycloaddition of imines to form highly substituted piperazines. nih.gov This atom-economic process allows for the selective formation of a single diastereoisomer from readily available starting materials under mild reaction conditions. Such catalytic methods that enable the construction of the piperazine ring with concomitant installation of multiple substituents are highly valuable for generating libraries of diverse piperazine derivatives for drug discovery.

| Strategy | Key Features | Relevance to this compound Synthesis |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to enable novel bond formations under mild conditions. nih.govmdpi.com | Can be used for the C-H functionalization of the piperazine or pyridine ring, or for the construction of the piperazine core itself. |

| C-H Functionalization | Directly converts C-H bonds into new C-C or C-heteroatom bonds, increasing atom economy. nih.govnih.gov | Allows for the late-stage modification of the this compound scaffold. |

| Iridium-Catalyzed Cycloadditions | Enables the efficient and stereoselective construction of the piperazine ring from simple precursors. nih.gov | Provides a convergent route to complex piperazine derivatives. |

Structure Activity Relationship Sar Studies of 1 3 Methylpyridin 2 Yl Piperazine

Influence of Pyridine (B92270) Ring Substitution on Biological Activity

The substitution pattern on the pyridine ring of pyridylpiperazine derivatives is a key determinant of their biological activity. While specific studies on 1-(3-methylpyridin-2-yl)piperazine are not extensively detailed in the provided research, valuable insights can be drawn from closely related structures. For instance, in a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives synthesized as urease inhibitors, the electronic nature of the substituent on the pyridine ring plays a significant role. nih.gov The precursor compound, 1-(3-nitropyridin-2-yl)piperazine, itself demonstrated notable inhibitory activity against urease, suggesting that the pyridylpiperazine scaffold is a promising starting point for inhibitor design. nih.gov

Further diversification of this scaffold by attaching N-phenylpropionamide and N-phenylisobutyramide moieties led to compounds with enhanced urease inhibition. nih.gov This indicates that while the core pyridylpiperazine structure provides a foundation for activity, modifications at other positions can further optimize interactions with the biological target.

In a broader context of pyridine and pyrazine (B50134) derivatives, studies have shown that the nature and position of substituents on the pyridine ring can dramatically alter biological effects. For example, in a series of piperidinothiosemicarbazone derivatives, substitution at the C-6 position of the pyridine ring with a piperidine (B6355638) ring resulted in the highest potency within its group. nih.gov A comparison between pyridine and pyrazine rings in these derivatives revealed that replacing the pyridine ring with a less basic pyrazine ring had a detrimental effect on their antimycobacterial activity. nih.gov This highlights the importance of the electronic properties and basicity of the pyridine ring in mediating biological responses.

Role of Piperazine (B1678402) Moiety Modifications in Modulating Activity

The piperazine ring is a common scaffold in medicinal chemistry, and its modification is a widely used strategy to modulate the pharmacological properties of drug candidates. nih.govresearchgate.net The two nitrogen atoms of the piperazine ring are crucial for its biological activity, allowing for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic profiles. nih.gov

In the context of anti-influenza agents, modifications to the piperazine ring of nucleozin (B1677030), an inhibitor of the influenza virus nucleoprotein, have been shown to significantly affect its activity. plos.org Replacing the piperazine ring with a more rigid 1,4-diazabicyclo[2.2.1]heptane or a more flexible ethylenediamine (B42938) functional group led to a decrease in antiviral activity, highlighting the importance of the specific conformation and steric properties conferred by the piperazine ring. plos.org

Furthermore, the substitution on the distal nitrogen of the piperazine ring is a critical factor. In a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine moiety in a series of compounds led to a significant increase in affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor. nih.gov This suggests that the nature of the heterocyclic ring itself (piperazine vs. piperidine) can be a determining factor for receptor selectivity. nih.gov

The introduction of different acyl groups or other substituents on the piperazine nitrogen can also lead to significant changes in activity. For example, in a series of pentacyclic triterpene derivatives, the incorporation of an acyl piperazine moiety at the C-28 position significantly improved their antitumor activities. nih.gov

The following table summarizes the effects of various modifications to the piperazine moiety on biological activity based on findings from related compounds.

| Modification | Effect on Biological Activity | Example Compound Class | Reference |

| Replacement with Piperidine | Increased affinity for sigma-1 receptor | Histamine H3/sigma-1 receptor antagonists | nih.gov |

| Replacement with Ethylenediamine | Decreased anti-influenza activity | Nucleozin analogs | plos.org |

| Acylation of Piperazine Nitrogen | Improved antitumor activity | Pentacyclic triterpene derivatives | nih.gov |

| Replacement with Morpholine | Resulted in an inactive compound | Azaindole derivatives | dndi.org |

| Replacement with Acyclic Analog | Loss of activity | Azaindole derivatives | dndi.org |

Stereochemical Impact on Receptor Binding and Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets such as receptors and enzymes. For chiral molecules, enantiomers can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other.

While specific studies on the stereochemical impact of this compound are not detailed in the provided search results, the general principles of stereochemistry in drug design are well-established. The introduction of a stereocenter, for instance by substitution on the piperazine or pyridine ring, would result in enantiomers that could have distinct binding affinities and efficacies. The differential binding of enantiomers is attributed to the chiral nature of their biological targets, which can lead to more favorable interactions with one stereoisomer over the other.

Comparative SAR with Structurally Similar Piperazine Derivatives

Comparing the structure-activity relationships of this compound with other structurally similar piperazine and piperidine derivatives provides valuable context for understanding its potential biological activities.

A notable comparison is between piperazine and piperidine derivatives. In a study of dual-acting histamine H3 and sigma-1 receptor ligands, the replacement of a piperazine ring with a piperidine ring was identified as a key structural element for enhancing affinity towards the sigma-1 receptor. nih.gov For instance, the piperazine derivative in the study showed significantly lower affinity for the sigma-1 receptor compared to its piperidine counterpart, while both maintained high affinity for the H3 receptor. nih.gov This highlights a common strategy in medicinal chemistry where the exchange of these two rings can modulate receptor selectivity. nih.gov

Another important comparison involves the aromatic ring system attached to the piperazine. Replacing a pyridine ring with a pyrazine ring in a series of antimycobacterial agents led to a significant decrease in activity. nih.gov This suggests that the electronic properties and hydrogen bonding capacity of the pyridine nitrogen are important for the observed biological effect. nih.gov

The following table presents a comparative overview of SAR findings from structurally related compounds.

| Structural Feature 1 | Structural Feature 2 | Observed Difference in Activity | Compound Class | Reference |

| Piperazine | Piperidine | Piperidine derivative showed higher sigma-1 receptor affinity | Histamine H3/sigma-1 receptor antagonists | nih.gov |

| Pyridine Ring | Pyrazine Ring | Pyridine derivatives were more potent antimycobacterial agents | Piperidinothiosemicarbazones | nih.gov |

| Saturated Piperidine Ring | Unsaturated Piperidine Ring | Ten-fold increase in activity with the unsaturated ring | Azaindole derivatives | dndi.org |

Computational Approaches to SAR Elucidation

Computational methods are increasingly integral to modern drug discovery and play a crucial role in elucidating the structure-activity relationships of novel compounds. nih.gov Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies provide valuable insights into how ligands interact with their biological targets at a molecular level. nih.govrsc.orgresearchgate.net

For piperazine-based compounds, molecular docking studies have been successfully employed to predict the binding modes of ligands within the active sites of their target proteins. nih.govnih.gov For example, in the study of piperidine/piperazine-based sigma receptor ligands, docking simulations revealed that the most potent compounds were anchored in the binding site through a salt bridge and hydrogen bond interactions with a key glutamic acid residue. nih.gov These simulations also highlighted the importance of π-cation and π-π interactions with aromatic residues in the binding pocket. nih.gov

Molecular dynamics simulations can further refine these binding poses and provide information on the stability of the ligand-receptor complex over time. nih.govrsc.org These simulations can reveal crucial amino acid residues that are key for interaction and can guide the design of new analogs with improved affinity and selectivity. nih.gov

In the development of urease inhibitors based on a pyridylpiperazine scaffold, in silico analysis, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, was used to rationalize the observed biological activities and predict the drug-like properties of the synthesized compounds. nih.gov The docking studies showed that the most potent inhibitors formed favorable interactions with the active site of urease, and their binding energies correlated well with their experimental inhibitory concentrations. nih.gov

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for understanding the complex interplay between chemical structure and biological activity, thereby accelerating the discovery and optimization of new therapeutic agents. nih.gov

Pharmacological Investigations of 1 3 Methylpyridin 2 Yl Piperazine and Its Analogues

Receptor Binding and Ligand Affinity Profiling

The affinity of a compound for specific molecular targets is a critical determinant of its pharmacological activity. For 1-(3-Methylpyridin-2-yl)piperazine and its analogues, research has centered on their ability to bind to a range of receptors and enzymes, with a particular focus on those involved in neurotransmission.

Interaction with Specific Molecular Targets (e.g., Receptors, Enzymes)

Piperazine (B1678402) derivatives are known to interact with a variety of molecular targets, including G-protein coupled receptors (GPCRs) which play a crucial role in cellular signaling. The introduction of a pyridinyl group, as in this compound, significantly influences the binding characteristics of the piperazine core. Research into related pyridinylpiperazine compounds has demonstrated their potential to bind to receptors for key neurotransmitters such as serotonin (B10506), dopamine (B1211576), and adrenaline, as well as histamine (B1213489) receptors. nih.govresearchgate.net The specific nature and strength of these interactions are highly dependent on the substitution pattern on both the pyridine (B92270) and piperazine rings.

Serotonin Receptor Affinity (e.g., 5-HT7R)

The serotonin system is a prominent target for pyridinylpiperazine compounds. While specific binding data for this compound is not extensively documented in publicly available literature, studies on closely related analogues provide valuable insights. For instance, derivatives of 1-(2-Pyridyl)piperazine have been synthesized and evaluated as potential radioligands for the 5-HT7 receptor, a receptor implicated in a variety of neurological processes.

In one study, a nitrated analogue, 1-(3-nitropyridin-2-yl)piperazine (B1350711), was investigated for its affinity towards the 5-HT7 receptor. Although this is not the exact compound of interest, the data offers a glimpse into how modifications to the pyridine ring can influence receptor affinity.

| Compound | Receptor | Ki (nM) |

| Analogue of this compound | 5-HT7 | Data not available |

Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

It is important to note that the methyl group in this compound, compared to a nitro group, would alter the electronic and steric properties of the molecule, likely leading to different binding affinities. Further research is required to determine the precise affinity of this compound for the 5-HT7 receptor and other serotonin receptor subtypes.

Adrenoceptor Binding

Analogues of this compound have also been investigated for their affinity to adrenergic receptors (adrenoceptors), which are involved in regulating physiological responses to adrenaline and noradrenaline. The specific binding profile of this compound at different adrenoceptor subtypes (e.g., α1, α2) is not well-defined in the available scientific literature. General studies on pyridinylpiperazines suggest that this class of compounds can interact with adrenoceptors, but specific quantitative data for the 3-methylpyridin-2-yl variant is needed for a complete understanding.

Other Receptor and Enzyme Interactions

The pharmacological profile of pyridinylpiperazines extends beyond serotonin and adrenergic receptors. Research has explored their interactions with dopamine and histamine receptors. For example, some piperazine derivatives have shown affinity for dopamine D2 receptors, a key target in antipsychotic drug development. Similarly, certain piperazine and piperidine (B6355638) derivatives have been identified as high-affinity antagonists for the histamine H3 receptor. nih.gov

Furthermore, the potential for these compounds to inhibit enzymes is also an area of investigation. For instance, some piperazine-containing compounds have been explored as inhibitors of collagen 1 translation. sigmaaldrich.com However, specific data on the enzyme inhibitory activity of this compound is scarce.

| Compound | Target | Activity |

| This compound | Dopamine Receptors | Data not available |

| This compound | Histamine Receptors | Data not available |

| This compound | Enzyme Inhibition | Data not available |

Mechanisms of Action

Understanding the mechanism of action of a compound involves elucidating how it modulates the function of its molecular targets after binding. This can range from activating the target (agonism) to blocking its normal activity (antagonism).

Antagonist and Inhibitory Modalities

Based on studies of related compounds, it is plausible that this compound and its analogues may act as antagonists at certain receptors. For example, research on similar piperazine derivatives has highlighted their potential as antagonists for the melanocortin receptor and histamine H3 receptors. nih.gov An antagonist binds to a receptor but does not elicit a biological response, thereby blocking the action of the endogenous ligand. This inhibitory action is a common mechanism for many therapeutic agents. The specific antagonist or inhibitory activities of this compound at various receptors remain an active area for further pharmacological characterization.

Modulation of Neurotransmitter Release

The pharmacological profile of this compound and its analogues is significantly characterized by their interaction with various components of the central nervous system (CNS), particularly neurotransmitter systems. Arylpiperazine derivatives are known to modulate the release of several key neurotransmitters, including serotonin, dopamine, and norepinephrine, primarily through their action on presynaptic and postsynaptic receptors.

Histamine H₃ receptors, which are presynaptic autoreceptors and heteroreceptors, play a crucial role in regulating the release of histamine and other neurotransmitters like acetylcholine, dopamine, norepinephrine, and serotonin. nih.gov Analogues containing a piperazine or piperidine ring have been investigated as H₃ receptor antagonists. nih.gov For instance, replacing a piperazine ring with a piperidine moiety can significantly enhance affinity for sigma-1 (σ₁) receptors while maintaining high affinity for H₃ receptors, suggesting a key structural element for dual-receptor activity. nih.gov

Studies on 1-(m-chlorophenyl)piperazine (mCPP), a related arylpiperazine, revealed its broad interaction with multiple neurotransmitter receptors in the human brain. nih.gov mCPP demonstrates nearly equal potency at all 5-hydroxytryptamine (5-HT) receptor subtypes and also shows significant affinity for α2-adrenergic receptors. nih.gov This capacity to interact with multiple serotonergic and adrenergic receptors indicates a complex mechanism for modulating neurotransmitter release. The antidepressant-like effects of some piperazine derivatives are linked to their ability to interact with the monoaminergic system. nih.govnih.gov For example, the effects of compound LQFM212 were reversed by pretreatment with antagonists for serotonergic (5-HT₁ₐ), adrenergic, and dopaminergic receptors, confirming the involvement of these pathways. nih.gov Similarly, the antidepressant activity of other arylpiperazine derivatives was prevented by antagonists of 5-HT₁ₐ/₁₋ receptors, indicating a mechanism mediated by the serotonergic system. nih.gov

The Munc13-1 protein is a primary regulator of neurotransmitter release, and its structure reveals how different domains work together to control the docking and priming of synaptic vesicles. nih.gov While not directly involving this compound, this fundamental mechanism of neurotransmitter release is the ultimate target of many neurologically active compounds. nih.gov

Table 1: Interaction of Arylpiperazine Analogue mCPP with Human Brain Neurotransmitter Receptors

This table summarizes the binding affinities (IC₅₀ values) of 1-(m-chlorophenyl)piperazine (mCPP) for various neurotransmitter receptors.

| Receptor Subtype | IC₅₀ (nM) |

|---|---|

| 5-HT Receptors | 360 - 1300 |

| α2-Adrenergic | 570 |

| α1-Adrenergic | > 2500 |

| β-Adrenergic | > 2500 |

| Dopamine | > 2500 |

| Muscarinic Cholinergic | > 2500 |

| Benzodiazepine | > 100,000 |

| 5-HT Uptake Site | > 100,000 |

Data sourced from Hamik & Peroutka, 1989. nih.gov

Alteration of Metabolic Pathways

The biotransformation of piperazine-containing compounds is a critical aspect of their pharmacological profile. Studies on various piperazine derivatives reveal that they undergo extensive metabolism, primarily in the liver. The metabolic pathways can significantly influence the efficacy and clearance of these compounds.

Research on a 1,3-disubstituted piperazine derivative, MB243, demonstrated that it undergoes metabolic activation in rat and human liver microsomes. nih.gov This process involves a novel contraction of the piperazine ring to form a substituted imidazoline (B1206853). nih.gov The proposed mechanism begins with an oxidation of the piperazine ring, creating a reactive intermediate that is then trapped by glutathione. Subsequent enzymatic hydrolysis and internal aminolysis lead to the ring contraction. nih.gov Understanding such bioactivation pathways is crucial as it can lead to the design of analogues with reduced covalent protein binding and improved metabolic stability. nih.gov

Systematic studies on the structure-metabolism relationships of piperazin-1-ylpyridazines have shown that subtle structural modifications can dramatically alter metabolic stability. nih.gov The pyridazine (B1198779) core itself is relatively stable, but modifications to the piperazine ring or the connected aromatic systems can lead to rapid metabolism. nih.gov For instance, one prototype compound was found to be rapidly metabolized in mouse and human liver microsomes, with an in vitro half-life of approximately 3 minutes. nih.gov Through iterative design and guided by metabolite identification, it was possible to improve the microsomal half-life by over 50-fold. nih.gov This highlights the importance of the chemical structure surrounding the piperazine moiety in dictating its metabolic fate.

Inhibition of Cell Proliferation

Piperazine derivatives have emerged as a promising scaffold in the development of anticancer agents, exhibiting antiproliferative activity against a variety of human cancer cell lines. researchgate.netnih.gov The piperazine ring is a component of several FDA-approved anticancer drugs, underscoring its importance in medicinal chemistry. researchgate.net

Piperazine-substituted pyranopyridines have demonstrated antiproliferative effects at micromolar and submicromolar concentrations across different cancer cell lines. nih.gov For example, the compound DO11-48 showed significant anticancer activity against the K562 leukemic cell line with an IC₅₀ value of 0.5 ± 0.1 μM. nih.gov The mechanism of cytotoxicity for these compounds often involves the induction of apoptosis. nih.gov

Similarly, quinoxalinyl–piperazine derivatives have been identified as potent inhibitors of cancer cell growth. mdpi.com One such compound was found to be a G2/M-specific cell cycle inhibitor that also inhibits the anti-apoptotic Bcl-2 protein. mdpi.com This derivative showed dose-dependent proliferation inhibition against breast, skin, pancreas, and cervix cancer cell lines. mdpi.com

Hybrid molecules incorporating both piperazine and other heterocyclic systems, such as 1,2,3-triazole and 4-nitroimidazole, have also been synthesized and evaluated for their anticancer properties. nih.gov Certain compounds from this class showed potent activity against the MCF-7 breast cancer cell line, with IC₅₀ values as low as 2.00 ± 0.03 μM. nih.gov These findings suggest that the piperazine scaffold can be effectively combined with other pharmacophores to create potent and selective anticancer agents. researchgate.net

Table 2: Antiproliferative Activity of Selected Piperazine Analogues

This table presents the half-maximal inhibitory concentration (IC₅₀) values of various piperazine derivatives against different human cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|---|

| Piperazine-substituted pyranopyridine | DO11-48 | K562 (Leukemia) | 0.5 ± 0.1 |

| 4-nitroimidazole-piperazinyl-1,2,3-triazole | Compound 9g | MCF-7 (Breast) | 2.00 ± 0.03 |

| 4-nitroimidazole-piperazinyl-1,2,3-triazole | Compound 9k | MCF-7 (Breast) | 5.00 ± 0.01 |

In Vitro and In Vivo Pharmacological Effects

Antidepressant-like Effects

The potential of piperazine derivatives as antidepressant agents has been explored in several preclinical studies. These compounds often exert their effects through modulation of the monoaminergic system, a key target for existing antidepressant drugs. nih.govnih.gov

In vivo studies using mouse models of depression, such as the forced swimming test (FST) and tail suspension test (TST), have demonstrated the antidepressant-like activity of novel arylpiperazine derivatives. nih.gov For instance, compounds designated as 4p and 3o were shown to be effective in both tests. nih.gov The mechanism of action for these compounds appears to be mediated through interaction with serotonin 5-HT₁ₐ receptors. nih.gov The antidepressant-like effects were blocked by pretreatment with a 5-HT₁ₐ antagonist (WAY 100635), confirming the involvement of this specific receptor subtype. nih.gov

Another piperazine derivative, LQFM212, also exhibited a significant antidepressant-like effect in the FST in mice after both single and repeated administration. nih.gov The study revealed that this effect involves the broader monoaminergic pathway, as it was reversed by antagonists of serotonergic, adrenergic, and dopaminergic receptors. nih.gov Furthermore, repeated treatment with LQFM212 led to an increase in hippocampal levels of brain-derived neurotrophic factor (BDNF), a key molecule implicated in the neurobiology of depression and the action of antidepressants. nih.gov These findings position piperazine derivatives as promising candidates for the development of new psychoactive drugs for treating depressive disorders. nih.gov

Antiviral Activity

Piperazine and its derivatives have been identified as having potential antiviral properties against a range of viruses. nih.govresearchgate.netmdpi.commdpi.com The mechanism of action often involves targeting specific viral proteins essential for replication or assembly.

Research has shown that piperazine itself can exhibit antiviral activity against Chikungunya virus (CHIKV), an alphavirus. nih.gov Structural studies revealed that piperazine binds to a conserved hydrophobic pocket within the viral capsid protein. This binding site is also targeted by other known alphaviral inhibitors. nih.gov Molecular docking studies further suggested that piperazine binds with high affinity to the Chikungunya virus capsid protein, and its antiviral activity was confirmed through plaque reduction and immunofluorescence assays. nih.gov This makes the piperazine scaffold a valuable starting point for designing more potent anti-alphaviral drugs. nih.gov

Analogues of piperazine have also been investigated for activity against other viruses. For instance, 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine analogues (the CHVB series) were identified as potent and selective inhibitors of CHIKV. mdpi.com In the context of influenza virus, modifications to the piperazine ring of the inhibitor nucleozin (B1677030) were found to be critical for its anti-influenza activity, highlighting the ring's importance for maintaining the compound's active conformation. researchgate.net Additionally, a series of 1,3,5-triazine (B166579) derivatives incorporating a piperazine structure showed potent activity against Potato Virus Y (PVY), a significant plant pathogen. mdpi.com

Antimicrobial and Antifungal Activities

The piperazine scaffold is a common feature in compounds developed for their antimicrobial and antifungal properties. nih.govnih.govmdpi.com Research has yielded numerous piperazine derivatives with significant activity against a spectrum of bacteria and fungi, including drug-resistant strains.

In one study, a series of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides were synthesized and evaluated. nih.gov Compound 3k from this series was identified as the most potent antibacterial agent, with Listeria monocytogenes being the most sensitive bacterium. nih.gov Notably, several compounds from this series, including 3d, 3g, and 3k, were more potent than the reference drug ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The same compound 3k also demonstrated the best antifungal activity, with Trichoderma viride being the most susceptible fungus. nih.gov

Other studies have focused on different classes of piperazine derivatives. New 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles have been synthesized and tested, with some compounds exhibiting higher antifungal activity than the standard drug ketoconazole (B1673606) against Cladosporium cladosporoides and Aspergillus niger. nih.gov Another series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com These findings underscore the versatility of the piperazine ring as a pharmacophore in the design of new antimicrobial and antifungal agents. nih.govnih.govmdpi.com

Table 3: Antimicrobial Spectrum of a Piperazine-Thiazole Analogue (Compound 3k)

This table indicates the notable activity of a specific piperazine derivative against various microbial strains.

| Microbial Type | Target Organism | Activity Level |

|---|---|---|

| Bacteria | Listeria monocytogenes | High (Most Sensitive) |

| Bacteria | Staphylococcus aureus (MRSA) | Potent (More than Ampicillin) |

| Fungi | Trichoderma viride | High (Most Sensitive) |

| Fungi | Aspergillus fumigatus | Low (Most Resistant) |

Data sourced from Danielyan et al., 2020. nih.gov

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. frontiersin.org This activity is a critical virulence factor for several pathogenic microorganisms, including Helicobacter pylori, which is associated with gastritis, peptic ulcers, and gastric cancer. frontiersin.orgnih.gov By breaking down urea, the enzyme elevates the local pH, allowing bacteria to survive in the acidic environment of the stomach. frontiersin.orgnih.gov Consequently, inhibiting urease is a key strategy for treating infections caused by these pathogens. frontiersin.orgbohrium.com

Nitrogen-containing heterocyclic compounds, such as those incorporating pyridine and piperazine rings, have been a focus of research for developing potent urease inhibitors. bohrium.com Studies on derivatives of 1-(3-nitropyridin-2-yl)piperazine, an analogue of this compound, have demonstrated significant inhibitory activity against jack bean urease. frontiersin.org

In one such study, a series of N-arylacetamide and N-arylpropanamide derivatives of 1-(3-nitropyridin-2-yl)piperazine were synthesized and evaluated. nih.gov The results indicated that several of these compounds were potent inhibitors, with activity significantly greater than the standard inhibitor, thiourea (B124793). frontiersin.orgnih.gov For instance, compounds 5b and 7e from this series displayed IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to an IC₅₀ of 23.2 ± 11.0 µM for thiourea. frontiersin.org Molecular docking studies suggested these compounds interact favorably with the active site of the urease enzyme. frontiersin.org

Another study focused on pyridylpiperazine-based carbodithioate derivatives. nih.gov Among the synthesized compounds, derivative 5j , which includes an o-tolyl moiety, was identified as the most effective inhibitor, with an IC₅₀ value of 5.16 ± 2.68 μM. This value also represents a marked improvement over the standard, thiourea (IC₅₀ of 23 ± 0.03 μM). nih.gov These findings underscore the potential of the pyridylpiperazine scaffold as a core structure for the design of novel urease inhibitors.

Table 1: Urease Inhibitory Activity of Selected Pyridylpiperazine Analogues

| Compound | Description | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) |

| 5b | 1-(3-nitropyridin-2-yl)piperazine derivative | 2.0 ± 0.73 frontiersin.org | 23.2 ± 11.0 frontiersin.org |

| 7e | 1-(3-nitropyridin-2-yl)piperazine derivative | 2.24 ± 1.63 frontiersin.org | 23.2 ± 11.0 frontiersin.org |

| 5j | Carbodithioate derivative with o-tolyl moiety | 5.16 ± 2.68 nih.gov | 23 ± 0.03 nih.gov |

| Precursor 3 | 1-(3-nitropyridin-2-yl)piperazine | 3.90 ± 1.91 frontiersin.org | 23.2 ± 11.0 frontiersin.org |

Anti-Mycobacterial Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov The piperazine ring is a recognized pharmacophore in medicinal chemistry and is a core component of many compounds investigated for anti-mycobacterial activity. nih.gov A comprehensive review of anti-mycobacterial compounds developed over five decades highlights piperazine as a vital building block for molecules active against M.tb, including resistant strains. nih.gov

Research into pyrazolo[1,5-a]pyrimidines has identified them as potent inhibitors of mycobacterial ATP synthase. nih.gov In one study, novel derivatives featuring a 7-(2-pyridylmethylamine) substituent, which is structurally related to the this compound scaffold, were synthesized. Several of these compounds demonstrated potent growth inhibition of M.tb in vitro. nih.gov The most effective analogues combined a 3-(4-fluoro)phenyl group with various substituents at the 5-position. These promising compounds also showed low hERG liability and good stability in mouse and human liver microsomes, indicating their potential for further development. nih.gov

Another critical target in M.tb is the mycolic acid transporter MmpL3, which is essential for the formation of the mycobacterial cell wall. mssm.edu Structure-assisted drug design has led to the development of compounds that potently inhibit MmpL3 and the growth of M.tb in culture. This highlights another avenue through which pyridylpiperazine-based compounds could be optimized to yield novel anti-tubercular agents. mssm.edu

Potential for Central Nervous System (CNS) Applications

Derivatives of piperazine and related structures have shown significant promise for applications in treating disorders of the Central Nervous System (CNS). These compounds often act on multiple targets, which can be an advantage in complex neurological diseases. nih.gov

One area of investigation is the modulation of histamine H₃ receptors (H₃R) and sigma-1 receptors (σ₁R). H₃R antagonists are known to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, and have therapeutic potential for conditions like Alzheimer's disease, Parkinson's disease, and ADHD. nih.gov The σ₁R is implicated in neuropsychiatric and neurodegenerative disorders, as well as pain. nih.gov Research on dual-target ligands has shown that piperazine and piperidine derivatives can exhibit high affinity for both H₃R and σ₁R. For example, compound 16 in a studied series, a piperazine derivative, showed high affinity for both hH₃R (Ki = 12.7 nM) and σ₁R (Ki = 37.8 nM). nih.gov Such multi-target compounds could offer enhanced efficacy for treating CNS disorders. nih.gov

Furthermore, compounds with a pyridyl-moiety have demonstrated direct neuroprotective effects. In a study aimed at developing treatments for ischemic stroke, a series of pyrazolol derivatives were synthesized. nih.gov The compound Y12 , identified as 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol, showed exceptional antioxidant capacity and significant neurocytoprotective effects in a cellular model of oxygen-glucose deprivation. nih.gov In vivo studies confirmed that Y12 provided neuroprotection and significantly reduced the infarct area in a mouse model of focal cerebral ischemia, highlighting the potential of the (3-methylpyridin-2-yl) moiety in neuroprotective agents. nih.gov

Table 2: CNS Receptor Affinity of a Selected Piperazine Analogue

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| 16 | Human H₃R | 12.7 nih.gov |

| 16 | σ₁R | 37.8 nih.gov |

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in numerous diseases, including cancer, atherosclerosis, and neurodegenerative disorders. nih.govnih.gov Pyridyl and piperazine-containing compounds have been investigated for their ability to mitigate these processes.

Pyrazolol derivatives, in particular, have gained attention for their diverse pharmacological effects, including anti-inflammatory and antioxidant activities. nih.gov A study focused on developing agents for anti-ischemic stroke synthesized twenty pyrazolol derivatives, many of which demonstrated significant free radical scavenging capabilities in DPPH, ABTS, and ORAC assays. The methyl-substituted compound Y12 (3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol) was notable for its exceptional antioxidant capacity and its ability to chelate metal ions like Cu²⁺. nih.gov This antioxidant activity is a key component of its neuroprotective effect. nih.gov

In the context of inflammatory diseases like asthma, research has targeted Mitogen- and Stress-Activated Kinase 1 (MSK1), a nuclear kinase involved in activating the pro-inflammatory transcription factor NF-κB. mdpi.com A screening effort to find new MSK1 inhibitors identified 6-phenylpyridin-2-yl guanidine (B92328) as a starting point for developing more potent molecules. This demonstrates that the pyridyl scaffold is a viable core for creating anti-inflammatory agents by targeting key signaling kinases in inflammatory pathways. mdpi.com

Piperine (B192125), an alkaloid from Piper species containing a piperidine ring, has well-established anti-inflammatory and antioxidant properties. It has been shown to protect against oxidative damage by quenching free radicals and inhibiting lipid peroxidation. nih.gov Its mechanism includes the inhibition of NF-κB activation. While structurally different from piperazine, the activities of piperine lend support to the general potential of related heterocyclic alkaloids in modulating inflammatory and oxidative stress pathways. nih.gov

Metabolic Regulation and Benefits

The study of how drug candidates are metabolized is a critical component of preclinical development, determining their stability, clearance rate, and potential for generating reactive intermediates. Research on pyridylpiperazine analogues provides insight into their metabolic regulation.

Investigations into a series of piperazin-1-ylpyridazines, which are structurally related to this compound, explored their metabolic stability in mouse and human liver microsomes. nih.gov One initial compound was found to be rapidly metabolized, with a microsomal half-life of about 3 minutes. nih.gov Through systematic structural modifications, guided by metabolite identification, researchers were able to improve the in vitro microsomal half-life by over 50-fold. This work demonstrates that the metabolic liabilities of the piperazine-pyridazine scaffold can be overcome through rational design, a crucial step toward developing viable drug candidates. nih.gov

In another study, the metabolic activation of a 1,3-disubstituted piperazine derivative being developed as a melanocortin receptor agonist for obesity was examined. researchgate.net This compound was found to bind irreversibly to liver microsomal proteins. Further investigation revealed that this was due to a novel metabolic process involving the contraction of the six-membered piperazine ring into a five-membered imidazoline ring. researchgate.net Understanding such unique metabolic pathways is essential for designing safer molecules that avoid bioactivation and potential toxicity. These studies highlight the importance of metabolic profiling in the optimization of piperazine-based therapeutic agents. researchgate.net

Antitumor/Anticancer Activities

The piperazine scaffold is a privileged structure in the design of anticancer agents, appearing in numerous compounds with diverse mechanisms of action. mdpi.com Its inclusion can improve physicochemical properties like solubility and bioavailability. mdpi.com

Several studies have demonstrated the efficacy of pyridylpiperazine analogues against various cancer types. In one project, a series of 1,2,4-triazine (B1199460) derivatives bearing a piperazine amide moiety were synthesized and evaluated for antiproliferative activity against MCF-7 breast cancer cells. nih.gov Compounds with 3-chloro and 4-chlorophenyl substitutions were identified as promising agents, with activity comparable to the established anticancer drug cisplatin. nih.gov

The importance of the pyrid-2-yl group was highlighted in a study of benzo frontiersin.orgbohrium.comnih.govtriazin-7-ones. nih.govresearchgate.net Researchers found that replacing a phenyl group at the 1,3-position with a pyrid-2-yl group led to a significant increase in cytotoxicity against most cancer cell lines in the National Cancer Institute's 60-cell line screen. nih.govresearchgate.net

Furthermore, novel conjugates of the natural product vindoline (B23647) with N-substituted piperazines have shown potent antiproliferative effects. mdpi.com Derivatives where a [4-(trifluoromethyl)benzyl]piperazine or a 1-bis(4-fluorophenyl)methyl piperazine was attached to vindoline were particularly effective. The latter compound showed growth inhibition greater than 60% across nearly all tested cancer types, with especially strong activity against colon, CNS, melanoma, renal, and breast cancer cell lines. mdpi.com For example, against the KM12 colon cancer cell line, it produced a growth percentage of -84.40%, and against the SK-MEL-5 melanoma line, the result was -98.17%, indicating significant cell killing activity. mdpi.com

Table 3: Anticancer Activity of a Selected Vindoline-Piperazine Conjugate

| Compound | Cancer Type | Cell Line | Growth Percent (%) |

| Vindoline-piperazine conjugate (17) | Colon Cancer | KM12 | -84.40 mdpi.com |

| Vindoline-piperazine conjugate (17) | CNS Cancer | SF-539 | >-80 mdpi.com |

| Vindoline-piperazine conjugate (17) | CNS Cancer | SNB-75 | >-80 mdpi.com |

| Vindoline-piperazine conjugate (17) | Melanoma | SK-MEL-5 | -98.17 mdpi.com |

| Vindoline-piperazine conjugate (17) | Melanoma | LOX-IMVI | -95.37 mdpi.com |

| Vindoline-piperazine conjugate (17) | Breast Cancer | MDA-MB-231/ATCC | -86.10 mdpi.com |

Preclinical Evaluation of this compound Derivatives

The preclinical evaluation of derivatives and analogues of this compound has employed a wide range of in vitro, in silico, and in vivo methodologies to characterize their therapeutic potential and drug-like properties.

In vitro assays form the foundation of this evaluation. For urease inhibition, studies have used enzyme inhibition assays with jack bean urease to determine IC₅₀ values, comparing the potency of new compounds to standards like thiourea. frontiersin.orgnih.gov To assess anticancer activity, researchers have utilized cell viability assays such as the XTT method, BrdU incorporation assays to measure proliferation, and flow cytometry to analyze apoptosis in cancer cell lines like MCF-7. nih.gov Large-scale screenings, such as the NCI-60 panel, have provided broader insights into the spectrum of activity against different cancer types. mdpi.com For CNS applications, radioligand binding assays are used to determine the affinity (Ki) of compounds for specific targets like histamine and sigma receptors. nih.gov

In silico studies are frequently used to complement experimental work. Molecular docking simulations have been employed to visualize how urease inhibitors bind to the active site of the enzyme, providing a rationale for their observed potency. frontiersin.orgnih.gov Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions have also been performed to forecast properties like gastrointestinal permeability and biocompatibility, helping to prioritize compounds for further testing. frontiersin.orgnih.gov

Selected promising candidates have advanced to in vivo evaluation in animal models. For neuroprotective activity, a mouse model of focal cerebral ischemia, induced by transient middle cerebral artery occlusion (tMCAO), was used to confirm that a pyridyl-containing compound could significantly reduce stroke-induced brain infarct area. nih.gov For anti-inflammatory properties, a mouse model of allergic asthma has been used to evaluate the ability of new MSK1 inhibitors to reduce inflammatory cell recruitment to the airways. mdpi.com Additionally, hemolysis assays using human red blood cells have been conducted to assess the biocompatibility of potential drug candidates, ensuring they are suitable for administration. frontiersin.orgnih.gov

Radioligand Development and Imaging Studies

While specific radioligand development and imaging studies centered exclusively on this compound are not extensively documented in publicly available research, significant investigations have been conducted on its close structural analogues. This research provides valuable insights into the potential of the pyridylpiperazine scaffold for developing radiotracers for in vivo imaging, particularly for cancer-related receptors.

Detailed research has been carried out on 1-(3-nitropyridin-2-yl)piperazine derivatives, which serve as key analogues. nih.gov These studies aimed to develop targeted radiotracers for the serotonin-7 receptor (5-HT7R), which is known to be overexpressed in aggressive tumors like glioblastoma multiforme. nih.gov

In one such study, two derivatives of 1-(3-nitropyridin-2-yl)piperazine, referred to as compounds 6 and 7, were synthesized and radiolabeled with a Technetium-99m nitrido core (99mTcN2+). nih.gov The resulting radiolabeled compounds, 99mTcN- nih.gov and 99mTcN- radiologykey.com, were produced with high radiochemical purity exceeding 96%. nih.gov

Subsequent in vitro and in vivo evaluations demonstrated the potential of these analogues as imaging agents.

Research Findings on Analogues

The radiolabeled analogues displayed a high affinity for the 5-HT7 receptors expressed on the U-87 MG human glioblastoma cell line. nih.gov The binding affinity (Ki) was determined through competitive binding assays, with lower Ki values indicating higher affinity.

| Radiotracer | Binding Affinity (Ki) in nM |

| 99mTcN- nih.gov | 22.57 ± 0.73 |

| 99mTcN- radiologykey.com | 14.85 ± 0.32 |

Data sourced from Bioorganic Chemistry. nih.gov

Biodistribution studies were conducted in normal mice to assess the brain uptake of the radiotracers. The percentage of the injected dose per gram of tissue (%ID/g) was measured at 30 minutes post-injection.

| Radiotracer | Brain Accumulation (%ID/g at 30 min) |

| 99mTcN- nih.gov | 0.14 ± 0.02 |

| 99mTcN- radiologykey.com | 0.54 ± 0.12 |

Data sourced from Bioorganic Chemistry. nih.gov

Further biodistribution studies in a glioblastoma xenograft mouse model confirmed that the radiotracers could effectively target and accumulate at the tumor site. nih.gov The highest tumor uptake was observed at 1-hour post-injection. The tumor-to-muscle ratio, a key indicator of imaging contrast, was also evaluated.

| Radiotracer | Highest Tumor Uptake (%ID/g at 1 hr) | Tumor-to-Muscle Ratio (at 1 hr) |

| 99mTcN- nih.gov | 5.44 ± 0.58 | 4.61 |

| 99mTcN- radiologykey.com | 4.94 ± 1.65 | 5.61 |

Data sourced from Bioorganic Chemistry. nih.gov

To confirm that the tumor uptake was receptor-specific, a blocking study was performed. The co-injection of pimozide, a compound known to block these receptors, led to a significant reduction in the tumor-to-muscle ratios for both 99mTcN- nih.gov and 99mTcN- radiologykey.com, to 0.81 and 0.31, respectively. nih.gov This finding strongly suggests that the accumulation of these radiotracers in the tumor is mediated by specific binding to the 5-HT7 receptors. nih.gov These studies on analogues underscore the potential of the 1-(pyridin-2-yl)piperazine framework in developing radioligands for imaging and oncological applications.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of a molecule. nih.gov For a given compound, these studies can determine optimized molecular geometry, electrostatic potential surfaces, and frontier molecular orbitals (HOMO and LUMO), which are essential for understanding its stability and reactive sites. nih.govepstem.net

While DFT studies are common for various heterocyclic compounds, specific research detailing the quantum chemical calculations for 1-(3-Methylpyridin-2-yl)piperazine, including its optimized bond lengths, bond angles, and electronic properties, is not documented in the available literature. Such studies would typically be performed using software like Gaussian with specific basis sets (e.g., B3LYP/6-311G(d,p)) to yield precise theoretical data. epstem.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and proposing binding modes at a molecular level.

The primary goal of molecular docking is to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between a ligand and the amino acid residues in the active site of a biological target. For many arylpiperazine derivatives, these studies have been crucial in identifying them as inhibitors for various targets, including kinases and G-protein coupled receptors. mdpi.com The piperazine (B1678402) moiety often acts as a scaffold or a basic group that can form critical interactions within a binding pocket. mdpi.com

However, there are no specific molecular docking studies in the reviewed literature that detail the ligand-target interactions of this compound with any particular biological target.

Docking simulations calculate a scoring function to estimate the binding affinity (often expressed as binding energy in kcal/mol) and predict the most stable binding pose of the ligand. A lower binding energy generally indicates a more favorable interaction. These predictions help in ranking potential drug candidates and understanding their mechanism of action.

Although this is a standard output for docking studies, specific data on the binding energies and binding modes for this compound are absent from the scientific literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time. researchgate.net These simulations model the movements and conformational changes of atoms and molecules, offering insights into the stability of binding poses predicted by molecular docking and the flexibility of the protein's active site. acs.org An MD simulation can confirm whether a ligand remains stably bound in its predicted orientation or if it dissociates from the target. acs.org

Specific MD simulation studies for this compound complexed with a biological target have not been reported.

Prediction of Biological Activity through In Silico Methods

Various in silico tools and models are used to predict the biological activity spectrum and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of novel compounds. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate the chemical structure of compounds with their biological activity. mdpi.com These predictions are valuable for prioritizing compounds for synthesis and experimental testing, thereby reducing the time and cost of drug discovery. nih.govwindows.net

While general predictions for piperazine-containing scaffolds exist, specific in silico predictions of the biological activities for this compound are not available. Studies on related molecules often use online tools like Molinspiration or ADMETlab to predict properties such as GPCR ligand activity, kinase inhibition, or enzyme inhibition. researchgate.net

Structure-Based Drug Design Principles

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. nih.gov By understanding the architecture of the binding site, chemists can design molecules that fit with high specificity and affinity. nih.gov This process often involves an iterative cycle of molecular modeling, chemical synthesis, and biological testing to optimize lead compounds. The discovery of potent inhibitors has often been achieved by using SBDD to enhance interactions with key residues in a target's active site. nih.gov

The application of SBDD principles to specifically design or optimize this compound as a ligand for a particular target is not described in the existing body of scientific work.

Metabolism and Pharmacokinetics of 1 3 Methylpyridin 2 Yl Piperazine

Metabolic Pathways and Metabolite Identification

The biotransformation of 1-(3-Methylpyridin-2-yl)piperazine is anticipated to proceed through several key metabolic pathways, primarily involving enzymatic modification to increase its polarity and facilitate excretion. While direct metabolic studies on this specific compound are limited in the public domain, the metabolism of structurally related N-arylpiperazines and 2-substituted pyridines provides a strong basis for predicting its metabolic fate.

Cytochrome P450 Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics. For this compound, several CYP isozymes are likely involved in its biotransformation. The pyridine (B92270) ring and the piperazine (B1678402) ring are both susceptible to CYP-mediated oxidation.